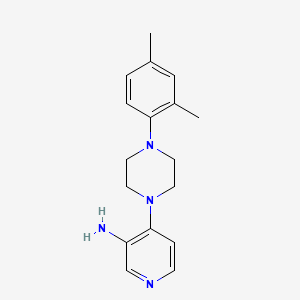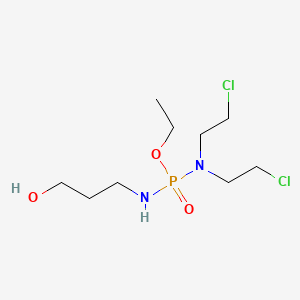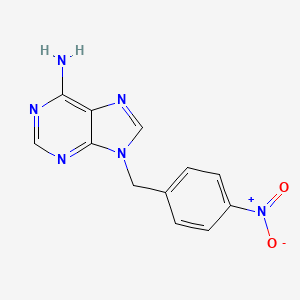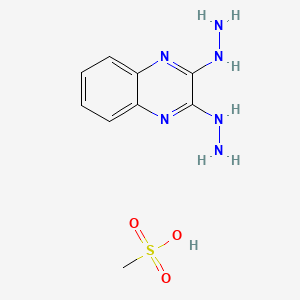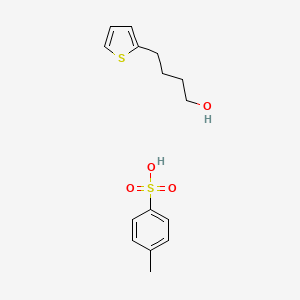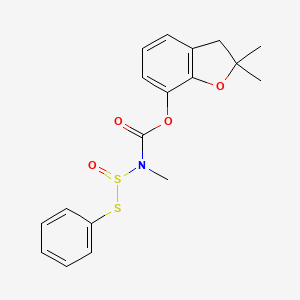
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a derivative of benzofuran and is characterized by its unique structural features, which include a benzofuran ring, a methylcarbamate group, and a phenylthio sulfinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is then reacted with methyl isocyanate to form the methylcarbamate derivative . The phenylthio sulfinyl group is introduced through a subsequent reaction with phenylthiol and an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize the formation of by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve high efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be further oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide under mild conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbofuran: 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate, used as an insecticide.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A precursor in the synthesis of the target compound.
Uniqueness
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is unique due to the presence of the phenylthio sulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications .
Propriétés
Numéro CAS |
77267-56-2 |
|---|---|
Formule moléculaire |
C18H19NO4S2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-phenylsulfanylsulfinylcarbamate |
InChI |
InChI=1S/C18H19NO4S2/c1-18(2)12-13-8-7-11-15(16(13)23-18)22-17(20)19(3)25(21)24-14-9-5-4-6-10-14/h4-11H,12H2,1-3H3 |
Clé InChI |
BXBLSVRYLBQPKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
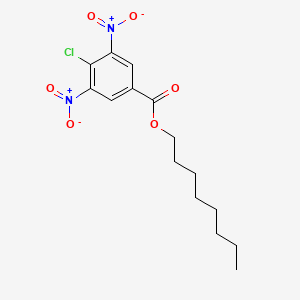
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
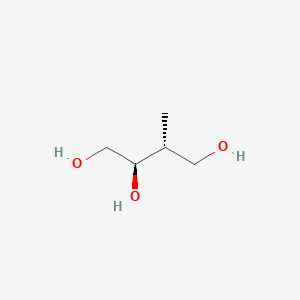

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
